![molecular formula C22H23N3O4S B2666685 N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899955-01-2](/img/structure/B2666685.png)
N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C₁₈H₁₉N₃O₃S
- Molecular Weight: 351.43 g/mol
- IUPAC Name: N-(4-ethoxyphenyl)-2-{(1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)thio}acetamide
This compound features a thioacetamide moiety linked to a furan derivative and an ethoxyphenyl group, contributing to its diverse biological activities.
This compound exhibits several mechanisms of action:
- Inhibition of O-linked β-N-acetylglucosamine transferase (OGT): The compound acts as a selective inhibitor of OGT, which plays a crucial role in various cellular processes including signaling pathways and transcriptional regulation .
2. Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties:
- Cell Line Studies: In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values ranged from 10 to 30 µM depending on the cell line .
Cell Line | IC50 (µM) |
---|---|
HCT116 | 15 |
MCF7 | 20 |
A549 | 25 |
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested: It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be between 50 and 100 µg/mL .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to the control group when administered at a dosage of 50 mg/kg body weight .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity against clinical isolates. The compound was effective in inhibiting biofilm formation by Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit significant anticancer properties. For instance, heterocyclic compounds containing furan and pyrimidine moieties have been shown to inhibit the growth of various cancer cell lines. A review highlighted that derivatives with similar structural motifs can effectively induce apoptosis in tumor cells and disrupt cell cycle progression .
Drug Development
Given the promising biological activity of this compound and its analogs, there is ongoing research focused on their development as potential therapeutic agents. The compound's structural diversity allows for modifications that can enhance efficacy and reduce toxicity.
Case Studies
- Antitumor Activity : A study demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines (e.g., HepG2 and MCF7). This suggests a strong potential for further development in oncology .
- Enzyme Inhibition : Other derivatives have been reported to act as inhibitors of key enzymes involved in cancer metabolism and proliferation, providing a dual mechanism of action that could be beneficial in combination therapies .
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-2-28-16-10-8-15(9-11-16)23-20(26)14-30-21-18-6-3-7-19(18)25(22(27)24-21)13-17-5-4-12-29-17/h4-5,8-12H,2-3,6-7,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSWTOJHKXZIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.